5-Ethoxy-1-benzofuran
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Overview
Description
5-Ethoxybenzofuran: is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The ethoxy group at the 5-position of the benzofuran ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxybenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-ethoxyphenol with an appropriate reagent to form the benzofuran ring. Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the ethoxy group at the 5-position of the benzofuran ring .
Industrial Production Methods: Industrial production of 5-Ethoxybenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of ethoxybenzofuran aldehydes or acids.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzofuran ring.
Scientific Research Applications
Chemistry: 5-Ethoxybenzofuran is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, 5-Ethoxybenzofuran derivatives have shown promise as potential therapeutic agents due to their biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: The compound is being investigated for its potential use in drug development. Its derivatives have shown efficacy in preclinical studies for treating various diseases, including cancer and infectious diseases .
Industry: 5-Ethoxybenzofuran is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Ethoxybenzofuran and its derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
5-Methoxybenzofuran: Similar structure with a methoxy group instead of an ethoxy group.
5-Hydroxybenzofuran: Contains a hydroxyl group at the 5-position.
5-Chlorobenzofuran: Contains a chlorine atom at the 5-position.
Uniqueness: 5-Ethoxybenzofuran is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This compound’s derivatives have shown specific activities that differentiate them from other benzofuran derivatives, making them valuable in various research and industrial applications .
Properties
CAS No. |
861603-71-6 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5-ethoxy-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7H,2H2,1H3 |
InChI Key |
LWBQKGGSVAEWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
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